molecular formula C8H10BrNO B12071517 O-(4-Bromo-3-methylbenzyl)hydroxylamine

O-(4-Bromo-3-methylbenzyl)hydroxylamine

Cat. No.: B12071517
M. Wt: 216.07 g/mol
InChI Key: DVTLMWWEJRKFHZ-UHFFFAOYSA-N
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Description

O-(4-Bromo-3-methylbenzyl)hydroxylamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxylamine functional group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Bromo-3-methylbenzyl)hydroxylamine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Bromo-3-methylbenzyl chloride+Hydroxylamine hydrochlorideThis compound+HCl\text{4-Bromo-3-methylbenzyl chloride} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-3-methylbenzyl chloride+Hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

O-(4-Bromo-3-methylbenzyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

O-(4-Bromo-3-methylbenzyl)hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Bromo-3-methylbenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • O-(3-Bromo-4-methylbenzyl)hydroxylamine
  • O-(4-Chloro-3-methylbenzyl)hydroxylamine
  • O-(4-Bromo-3-ethylbenzyl)hydroxylamine

Uniqueness

O-(4-Bromo-3-methylbenzyl)hydroxylamine is unique due to the specific positioning of the bromine and methyl groups on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

O-[(4-bromo-3-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4H,5,10H2,1H3

InChI Key

DVTLMWWEJRKFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CON)Br

Origin of Product

United States

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